Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate
Overview
Description
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate, also known as EFMB, is a white solid with a molecular weight of 246. It has the molecular formula C11H12F2O4 .
Synthesis Analysis
The synthesis of ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate can be achieved from Ethyl cyanoformate and 1,3-Difluoro-5-(methoxymethoxy)benzene .Molecular Structure Analysis
The molecular structure of ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate consists of 11 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The predicted boiling point of ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate is 314.9±42.0 °C and its predicted density is 1.236±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis : A study describes the synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates via acyclic precursors, demonstrating the potential for efficient production methods for similar compounds (Cao et al., 2010).
- Perfluorination of Glycol Ethers : Research on the direct perfluorination of acid-sensitive glycol ethers to create perfluoro precursors, including similar compounds, highlights the chemical versatility and potential applications in material science (Liu et al., 2012).
Biological Applications
- Anti-Juvenile Hormone Agents : Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, a similar compound, has been studied for its role as an anti-juvenile hormone agent in insect life cycle regulation (Ishiguro et al., 2003).
- Silkworm Larvae Metamorphosis : A derivative of ethyl benzoate was found to induce precocious metamorphosis in silkworm larvae, suggesting potential applications in agricultural pest management (Furuta et al., 2010).
Material Science
- Liquid Crystalline Polysiloxanes : The synthesis of fluorinated monomers, including ethyl benzoates, for creating side chain liquid crystalline polysiloxanes, highlights applications in advanced material science (Bracon et al., 2000).
- Molecular Ordering in Smectogens : A study on the molecular ordering of smectogenic compounds, including similar ethyl benzoates, provides insights into their potential in liquid crystal technology (Ojha, 2005).
Nonlinear Optical Properties
- NLO Activities : Research into the nonlinear optical properties of derivatives of ethyl benzoates highlights their potential as NLO materials in electronic and photonic applications (Kiven et al., 2023).
Corrosion Inhibition
- Mild Steel Corrosion Inhibitors : The synthesis of derivatives, including ethyl benzoates, has been studied for their role as corrosion inhibitors for mild steel, indicating industrial applications (Arrousse et al., 2021).
properties
IUPAC Name |
ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-3-16-11(14)9-7(12)4-5-8(10(9)13)17-6-15-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWKZGCZMDNLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)OCOC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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